4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives, which are characterized by their five-membered aromatic ring containing nitrogen atoms. This specific compound features two para-methylphenyl groups attached to the imidazole ring, along with a thiol functional group. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through several methods, primarily involving the reaction of substituted benzaldehydes with ethylenediamine and sulfur. The synthesis pathways are well-documented in chemical literature, providing insights into the necessary conditions and reagents for effective production.
4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is classified as a thione derivative due to the presence of a sulfur atom in its structure. It is also categorized under heterocyclic compounds due to its imidazole ring. The compound exhibits properties typical of both aromatic and thiol compounds, making it versatile in chemical reactions.
The synthesis of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol typically involves a multi-step process:
The molecular formula of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol |
| InChI Key | ANVRIOMDLFMRPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C |
The compound can participate in several types of chemical reactions:
The mechanism of action for 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol involves its interaction with biological targets:
This compound represents an interesting area of study within organic chemistry, particularly due to its diverse applications and potential for further research into its biological activities and material properties.
The imidazole scaffold, a five-membered ring containing two nitrogen atoms, has served as a cornerstone in medicinal chemistry for over half a century. Its journey began with the serendipitous discovery of azomycin (2-nitroimidazole) in the 1950s, revealing potent antiparasitic activity and paving the way for systematic exploration. This heterocycle's intrinsic bioisosteric properties and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, metal coordination) fueled intense research. The 1970s marked a watershed moment with the development of azole antifungals (e.g., ketoconazole), whose mechanism centered on inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme dependent on the coordination of the imidazole nitrogen to the heme iron [2] [5]. This established the imidazole ring as a privileged scaffold for targeting metalloenzymes.
Subsequent decades witnessed strategic diversification. Substitution patterns became crucial for tuning activity, spectrum, and pharmacokinetics. Incorporating aryl groups at the 4- and 5-positions of the imidazole ring, as seen in compounds like 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol, emerged as a significant strategy to enhance lipophilicity and promote interactions with hydrophobic enzyme pockets, particularly relevant in antimicrobial targets [4]. The synthesis of such disubstituted imidazoles evolved considerably. Early routes for analogues often relied on the Debus-Radziszewski reaction (involving diketones, aldehydes, and ammonia) or condensations like the Markwald synthesis (involving α-halo ketones and amides/thioureas). Modern approaches for 4,5-diaryl imidazoles frequently employ the reaction of substituted benzaldehydes with ethylenediamine derivatives under oxidative conditions or via Schiff base intermediates, followed by cyclization, often facilitated by catalysts or specific reagents like sulfur [4]. For instance, the synthesis of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol typically involves reacting 4-methylbenzaldehyde with ethylenediamine to form a Schiff base, succeeded by cyclization in the presence of sulfur .
Table 1: Key Milestones in Medicinal Imidazole Chemistry Development
| Time Period | Key Development | Representative Compound(s) | Significance |
|---|---|---|---|
| 1950s | Discovery of Naturally Occurring Bioactive Imidazoles | Azomycin | Demonstrated antiparasitic activity; validated imidazole as a bioactive scaffold |
| 1970s | Systemic Azole Antifungals | Ketoconazole, Miconazole | Established CYP51 inhibition mechanism; proved clinical utility against fungi |
| 1980s-Present | Expansion into Antibacterial & Other Therapeutic Areas | Cimetidine (H₂ antagonist), Omeprazole (PPI - contains benzimidazole), Numerous experimental compounds (e.g., 4,5-diaryl imidazoles) | Broadened scope beyond antifungals; exploited diverse substitution patterns (e.g., 4,5-diaryl, 2-thiol) for targeted activity against enzymes like DHFR, COX, bacterial topoisomerases |
The introduction of a thiol (-SH) or thione (-C=S) group at the 2-position of the imidazole ring represents a critical pharmacophoric enhancement, profoundly altering the compound's physicochemical and biological interaction profile. This modification transforms the molecule from a simple heteroarene into a versatile ligand with distinct advantages:
Table 2: Impact of 2-Thiol/Thione Substitution on Imidazole Properties Compared to Other Common 2-Substituents
| Property/Interaction | 2-H/Unsubstituted | 2-Amino (-NH₂) | 2-Hydroxy/-Oxo | 2-Thiol/-Thione (-SH/-C=S) |
|---|---|---|---|---|
| Metal Coordination Strength | Weak (N atoms only) | Moderate (N from ring & NH₂) | Moderate (O atoms) | Strong (S, N atoms; soft base) |
| Nucleophilicity | Low | Moderate (NH₂) | Low | High (S in -SH form) |
| Tautomerism Prevalence | Limited (1H vs 4H) | Amino-Imidazole common | Oxo-Imidazole common | Thione tautomer often strongly favored |
| Typical LogP Contribution | Baseline | Slightly decreases | Decreases | Increases slightly vs OH/NH₂; less than alkyl |
| H-Bonding Capacity | Acceptor (N) | Donor & Acceptor | Strong Donor/Acceptor | Weak Donor (S-H), Strong Acceptor (C=S) |
| Synthetic Versatility | Low | Moderate | Moderate | High (Alkylation, Oxidation, Complexation) |
The emergence of multidrug-resistant (MDR) bacteria, classified by the WHO as a critical global health threat, necessitates innovative chemical scaffolds with novel mechanisms of action. 4,5-Diaryl substituted imidazole-2-thiol derivatives, exemplified by 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol, represent a promising class in this battle due to their unique structural features and resultant biological activities:
Activity Spectrum and Potency: Research indicates that 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol and its analogues exhibit a broad spectrum of scientific applications, with significant potential against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci) [2]. Activity against some Gram-negative bacteria and fungi has also been reported, although penetrating the outer membrane of Gram-negatives often remains a challenge for lipophilic compounds without specific uptake mechanisms. The documented minimum inhibitory concentrations (MICs) for promising analogues against resistant strains are often in the micromolar range, comparable or superior to some current therapeutic options against specific MDR pathogens [3] [6]. For example, structurally related imidazo[4,5-b]pyridines demonstrated greater potency against Gram-positive Bacillus cereus compared to Gram-negative E. coli [3].
Synergy and Targeting Virulence: Beyond direct bactericidal or bacteriostatic effects, these compounds show potential in adjuvant therapy. Their ability to act as efflux pump inhibitors or biofilm disruptors is an area of active investigation. The chelating properties could potentially sensitize bacteria to other antibiotics by disrupting metal homeostasis or inhibiting resistance enzymes like MBLs [2]. Some diarylimidazole derivatives have also been explored for anti-virulence effects, targeting bacterial adhesion, toxin production, or quorum sensing rather than outright killing, reducing selective pressure for resistance development.
Material Science Applications: The coordination chemistry of the thiol/thione group enables these compounds to form complexes with various metal ions. These complexes are being explored not only for enhanced antimicrobial activity but also for applications in creating antimicrobial surfaces (e.g., coatings for medical devices) and nanomaterials, offering a novel approach to preventing biofilm formation on implants and reducing device-related infections .
Table 3: Potential Targets and Applications of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol Against Resistant Pathogens
| Biological Target/Mechanism | Pathogen Relevance | Experimental Support | Potential Application |
|---|---|---|---|
| Metallo-β-Lactamase (MBL) Inhibition (via Zn²⁺ Chelation) | Gram-negative MDR pathogens (e.g., Pseudomonas, Acinetobacter, Enterobacteriaceae) producing MBLs | Structural analogy to known chelators; activity against β-lactamase producing strains inferred from related compounds | Adjuvant therapy to restore efficacy of β-lactam antibiotics |
| Dihydrofolate Reductase (DHFR) Inhibition | Broad-spectrum (Gram+, Gram-), including resistant strains | Docking studies on similar imidazole derivatives show binding to DHFR active site; known DHFR inhibitors share core features | Direct antimicrobial action against pathogens resistant to trimethoprim |
| Bacterial Membrane Disruption/Interaction | Primarily Gram-positive (e.g., MRSA, VRE) | Enhanced activity correlating with lipophilicity (bis-aryl substitution); observed in studies on Gram-positive models | Direct antimicrobial action against tough Gram-positive infections |
| Biofilm Disruption/Prevention | Device-related infections (Staphylococci, Pseudomonas) | Imidazole/thiol derivatives shown to inhibit biofilm formation in various studies; metal complexes may enhance surface activity | Coatings for medical implants; treatment of chronic biofilm infections |
| Efflux Pump Inhibition | MDR pathogens overexpressing efflux pumps (e.g., S. aureus NorA) | Structural features common in efflux pump inhibitors (lipophilic, aromatic); synergy studies with standard antibiotics | Adjuvant therapy to potentiate existing antibiotics and reverse resistance |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: